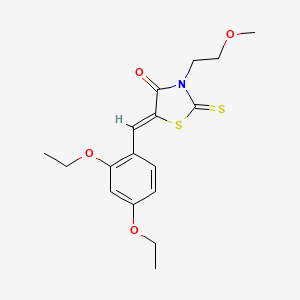![molecular formula C14H23NO3 B5207638 N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine, also known as EPM, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes in the brain. EPM has been shown to have potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Mécanisme D'action
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine acts as a selective antagonist of the NMDA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. By inhibiting the activity of the NMDA receptor, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine can modulate the glutamatergic system and reduce excitotoxicity, which is a major contributor to neuronal damage in neurological disorders.
Biochemical and Physiological Effects:
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have a variety of biochemical and physiological effects in the brain. It can modulate the release of neurotransmitters such as glutamate and dopamine, and can also regulate the expression of genes involved in synaptic plasticity and neuronal survival. Additionally, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine is its selectivity for the NMDA receptor, which allows for more precise modulation of the glutamatergic system compared to other NMDA receptor antagonists. However, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine also has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine. One area of interest is the development of more stable and soluble analogues of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine that can be used in a wider range of experimental settings. Additionally, further studies are needed to explore the potential therapeutic applications of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine in other neurological disorders, such as traumatic brain injury and stroke. Finally, more research is needed to elucidate the precise mechanisms of action of N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine and its effects on neuronal signaling and gene expression.
Méthodes De Synthèse
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine can be synthesized through a multi-step process involving the condensation of 4-ethoxyphenol with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting intermediate with 3-methoxypropanol in the presence of a base. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been extensively studied in both in vitro and in vivo models, and has shown promising results in a variety of neurological disorders. In Alzheimer's disease, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In Parkinson's disease, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to protect dopaminergic neurons from degeneration and improve motor function. In depression, N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine has been shown to have antidepressant effects through its modulation of the glutamatergic system.
Propriétés
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-17-13-5-7-14(8-6-13)18-12-10-15-9-4-11-16-2/h5-8,15H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUBGQBSPIQFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxypropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5207558.png)

![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)
![2-(3-fluorophenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylonitrile](/img/structure/B5207571.png)



![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-4-fluorobenzamide](/img/structure/B5207592.png)
![[1-(2,6-difluorobenzyl)-2-piperidinyl]methanol](/img/structure/B5207598.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5207608.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5207615.png)

![dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5207626.png)